molecular formula C18H22N2O2 B1384927 N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide CAS No. 1020054-91-4

N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide

Cat. No. B1384927
CAS RN: 1020054-91-4
M. Wt: 298.4 g/mol
InChI Key: WYWYGOWFWKFYCN-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a compound with the molecular formula C16H15N5 and a molecular weight of 277.33 . It is a solid at room temperature .


Synthesis Analysis

A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .


Molecular Structure Analysis

The compound crystallizes with two independent molecules (A and B) in the asymmetric unit. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .

Scientific Research Applications

Synthesis and Analytical Profiling

Research on related compounds to N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide, such as N-(3-methylphenyl)-N'-cyanobenzamidine, has involved synthesis and analytical profiling. This includes establishing analytical profiles necessary for stability and biotransformation studies, using techniques like solubility determination, TLC, UV, IR, and MS. These compounds demonstrate stability under physiological conditions, which is significant for biotransformation studies (Pfeifer, Barnikow, Schulz, Kraft, & Fritsche, 1981).

Pharmacological Applications in Cancer Treatment

Compounds such as (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), from a series of novel kinesin spindle protein (KSP) inhibitors, exhibit potent biochemical potency and pharmaceutical properties suitable for cancer treatment. This compound has been shown to arrest cells in mitosis, leading to cellular death and displaying promising in vivo efficacy for cancer treatment (Theoclitou et al., 2011).

Applications in Biotransformation and Cytotoxicity Studies

Research on compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) reveals insights into bioreductive drugs' selective toxicity for hypoxic cells, a crucial aspect of cancer research. These studies involve understanding the enzymatic reduction and formation of cytotoxic products, providing valuable information for anticancer drug development (Palmer, van Zijl, Denny, & Wilson, 1995).

Electrochemical Applications

The development of biosensors, like the FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode, demonstrates the electrochemical applications of related compounds. These biosensors are used for the determination of substances like glutathione and piroxicam, showing the broad potential of similar chemical structures in analytical chemistry (Karimi-Maleh et al., 2014).

Synthesis, Structural Characterization, and Antimicrobial Activity

Compounds like N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide have been synthesized and characterized for their spectroscopic properties and antimicrobial activities. These studies involve X-ray diffraction, FT-IR, and NMR techniques, providing a comprehensive understanding of these compounds' chemical and biological properties (Cakmak et al., 2022).

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)11-22-16-6-4-5-14(9-16)18(21)20-17-10-15(19)8-7-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWYGOWFWKFYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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